N-Phenyl-N'-(3,4,5,6-tetrahydropyridin-2-yl)urea
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Overview
Description
N-Phenyl-N’-(3,4,5,6-tetrahydropyridin-2-yl)urea is a compound that belongs to the class of tetrahydropyridines Tetrahydropyridines are heterocyclic compounds containing a six-membered ring with one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N’-(3,4,5,6-tetrahydropyridin-2-yl)urea typically involves the reaction of phenyl isocyanate with 3,4,5,6-tetrahydropyridine. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N’-(3,4,5,6-tetrahydropyridin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or tetrahydropyridine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
N-Phenyl-N’-(3,4,5,6-tetrahydropyridin-2-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Phenyl-N’-(3,4,5,6-tetrahydropyridin-2-yl)urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
6-Acetyl-2,3,4,5-tetrahydropyridine: An aroma compound found in baked goods.
Uniqueness
N-Phenyl-N’-(3,4,5,6-tetrahydropyridin-2-yl)urea is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
41418-99-9 |
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Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
1-phenyl-3-(2,3,4,5-tetrahydropyridin-6-yl)urea |
InChI |
InChI=1S/C12H15N3O/c16-12(14-10-6-2-1-3-7-10)15-11-8-4-5-9-13-11/h1-3,6-7H,4-5,8-9H2,(H2,13,14,15,16) |
InChI Key |
XJXMVMRPOXBHSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN=C(C1)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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